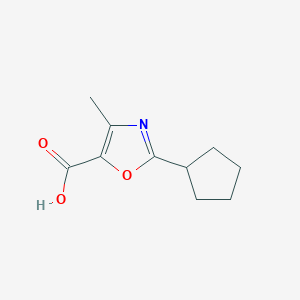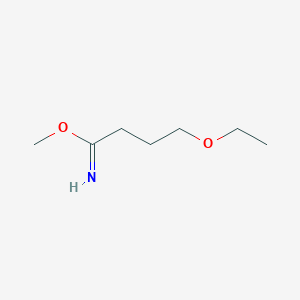
Methyl4-ethoxybutanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Methyl4-ethoxybutanimidate involves synthetic routes that typically include the reaction of ethoxybutanoic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Methyl4-ethoxybutanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl4-ethoxybutanimidate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: Although not used clinically, it serves as a model compound in medicinal chemistry to explore drug-like properties and interactions.
Industry: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl4-ethoxybutanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Methyl4-ethoxybutanimidate can be compared with similar compounds like ethyl4-ethoxybutanimidate and methyl4-hydroxybutanimidate. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific ethoxy and imidate functional groups, which confer distinct properties and reactivity patterns .
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
methyl 4-ethoxybutanimidate |
InChI |
InChI=1S/C7H15NO2/c1-3-10-6-4-5-7(8)9-2/h8H,3-6H2,1-2H3 |
Clé InChI |
KYKKRGZHOHVWNH-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCC(=N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


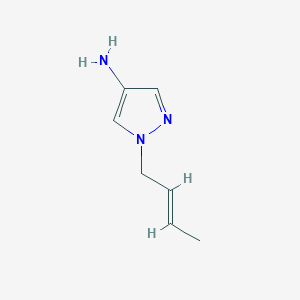

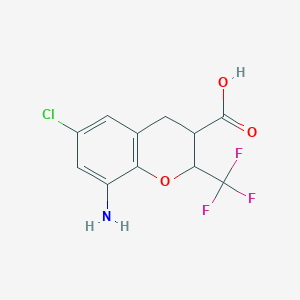

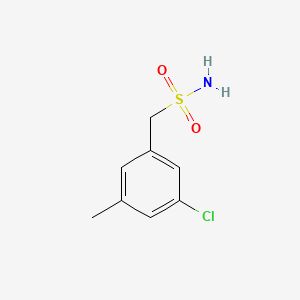
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13224118.png)
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13224124.png)
![4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B13224131.png)
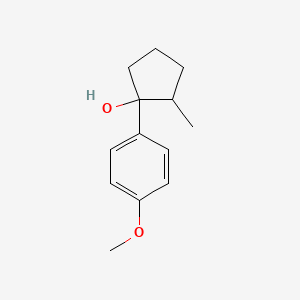
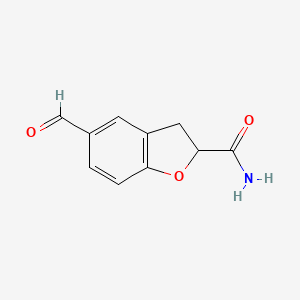
![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B13224140.png)

![2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13224152.png)
